19-Hydroxyandrostenedione

Description

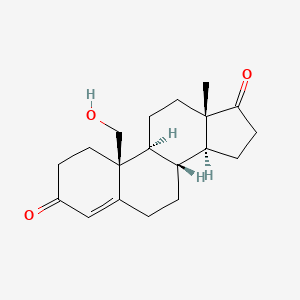

Structure

3D Structure

Properties

IUPAC Name |

(8R,9S,10S,13S,14S)-10-(hydroxymethyl)-13-methyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O3/c1-18-8-7-16-14(15(18)4-5-17(18)22)3-2-12-10-13(21)6-9-19(12,16)11-20/h10,14-16,20H,2-9,11H2,1H3/t14-,15-,16-,18-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGUHPTGEXRHMQQ-BGJMDTOESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CCC4=CC(=O)CCC34CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CC(=O)CC[C@]34CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80199007, DTXSID90862078 | |

| Record name | 19-Hydroxy-4-androstene-3,17-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80199007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 19-Hydroxyandrost-4-ene-3,17-dione,(+/-)-rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90862078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 19-Hydroxyandrost-4-ene-3,17-dione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003955 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

510-64-5, 61342-08-3 | |

| Record name | 19-Hydroxyandrostenedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=510-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 19-Hydroxy-4-androstene-3,17-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000510645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 510-64-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74233 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 19-Hydroxy-4-androstene-3,17-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80199007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 19-Hydroxyandrost-4-ene-3,17-dione,(+/-)-rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90862078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 19-hydroxyandrost-4-ene-3,17-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.379 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 19-HYDROXYANDROSTENEDIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A546CQ0584 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 19-Hydroxyandrost-4-ene-3,17-dione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003955 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to 19-Hydroxyandrostenedione: From Discovery to Synthesis

This guide provides an in-depth exploration of 19-hydroxyandrostenedione (19-OHA), a pivotal steroid intermediate with burgeoning biological significance. Tailored for researchers, scientists, and professionals in drug development, this document delves into the discovery, physiological relevance, and synthetic methodologies of 19-OHA, offering both foundational knowledge and practical insights for its laboratory-scale production and study.

Introduction: Unveiling a Key Intermediate

This compound, with the chemical formula C19H26O3, is a C19 steroid and a direct metabolic precursor to estrogens.[1] It belongs to the class of androgens and their derivatives.[2] Historically viewed primarily as a transient intermediate in the biosynthesis of estrogens from androgens, recent research has illuminated its broader physiological and pathophysiological roles.[3][4] This has spurred a renewed interest in its biology and the development of robust synthetic routes to facilitate further investigation.

This guide will traverse the scientific landscape of 19-OHA, from its initial identification as a product of the aromatase enzyme to detailed protocols for its chemical synthesis. The narrative is structured to provide not just a recitation of facts, but a causal understanding of the experimental choices and the validation inherent in the described protocols.

The Discovery and Biological Significance of this compound

The story of this compound is intrinsically linked to the enzyme aromatase (cytochrome P450 19A1), the key enzyme in estrogen biosynthesis.[5] The conversion of androgens to estrogens is not a single-step reaction but a multi-step process involving successive hydroxylations of the androgen substrate.[3][6]

The Aromatase Reaction: The Birthplace of 19-OHA

Aromatase catalyzes the conversion of androstenedione to estrone.[7] This transformation proceeds through two key intermediates: this compound and 19-oxoandrostenedione.[3][6] The reaction is a classic example of a monooxygenase-catalyzed process, where molecular oxygen is utilized to introduce hydroxyl groups onto the substrate.[5]

The distributive nature of the aromatase enzyme allows for the dissociation of these 19-hydroxylated intermediates from the enzyme complex before the final aromatization step is completed.[6] This leads to their accumulation in various tissues and their entry into systemic circulation.[3][4]

Sources

- 1. chembk.com [chembk.com]

- 2. Showing Compound this compound (FDB030282) - FooDB [foodb.ca]

- 3. 19-hydroxy Steroids in the Aromatase Reaction: Review on Expression and Potential Functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Aromatase - Wikipedia [en.wikipedia.org]

- 6. 19-hydroxy Steroids in the Aromatase Reaction: Review on Expression and Potential Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

19-Hydroxyandrostenedione: A Pivotal Intermediate with Expanding Biological Significance

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

19-Hydroxyandrostenedione (19-OH-A4) has long been recognized as a critical intermediate in the biosynthesis of estrogens from androgens, a reaction catalyzed by the aromatase enzyme complex.[1][2][3][4] However, emerging evidence suggests that 19-OH-A4 is not merely a transient metabolic stepping stone but a steroid with its own distinct and significant biological activities.[5][6] This technical guide provides a comprehensive overview of the core biological functions of 19-OH-A4, delving into its synthesis, mechanism of action, and physiological and pathological roles. We will explore its involvement in endocrine function, its potential as a biomarker, and the analytical methodologies for its detection and quantification, offering a valuable resource for researchers, scientists, and professionals in drug development.

The Central Role of this compound in Steroidogenesis

This compound is intrinsically linked to the aromatase (CYP19A1) enzyme, a key player in steroid metabolism.[1][7] Aromatase catalyzes the irreversible conversion of androgens into estrogens through a series of three consecutive hydroxylation reactions.[2][8]

The synthesis of 19-OH-A4 represents the first and obligatory step in the aromatization of androstenedione to estrone.[7] This reaction is dependent on the aromatase complex, which includes the cytochrome P450 aromatase enzyme and the NADPH-cytochrome P450 reductase (POR) as an electron donor.[1] The initial hydroxylation of the C19 methyl group of androstenedione yields 19-OH-A4.[1][9] Subsequently, 19-OH-A4 is further oxidized to 19-oxo-androstenedione before the final aromatization of the A-ring to produce estrone.[1]

While this pathway is the primary route for estrogen synthesis, 19-OH-A4 can dissociate from the enzyme complex and become available in tissues or enter circulation, suggesting it may have functions independent of being a simple intermediate.[2][8]

Figure 1: The sequential conversion of androstenedione to estrone by the aromatase enzyme complex, highlighting the formation of this compound (19-OH-A4) as the initial intermediate.

Tissue-Specific Production and Regulation

The synthesis of 19-OH-A4 is not confined to a single endocrine organ but occurs in various tissues expressing aromatase. This widespread production underscores its potential for diverse physiological effects.

-

Adrenal Glands: The adrenal cortex is a significant site of 19-OH-A4 production.[1][9] Its secretion is stimulated by adrenocorticotropic hormone (ACTH) and angiotensin II, indicating a role in the stress response and blood pressure regulation.[1][6] Studies have shown a positive correlation between plasma 19-OH-A4 and cortisol levels, further supporting its regulation by the ACTH-adrenal axis.[10]

-

Gonads:

-

Ovaries: In the ovaries, the "two-cell, two-gonadotropin" theory dictates that theca cells produce androgens, which then diffuse to granulosa cells to be aromatized into estrogens under the influence of follicle-stimulating hormone (FSH).[1] This process inherently involves the production of 19-OH-A4 within the granulosa cells.[1]

-

Testes: Leydig cells in the testes also express aromatase and are capable of producing 19-OH-A4.[1][11] Its presence in testicular vein blood suggests a potential local role in testicular function, including sperm maturation and motility.[1][9]

-

-

Brain: Aromatase is expressed in various regions of the brain, and local production of 19-OH-A4 is believed to be involved in processes such as brain differentiation and the regulation of sexual behavior.[1][2]

-

Adipose Tissue: Fat cells are a major peripheral site of aromatase activity, particularly in postmenopausal women and men. Consequently, adipose tissue contributes significantly to the circulating pool of 19-OH-A4.[1]

-

Placenta: During pregnancy, the placenta is a rich source of aromatase, leading to substantial production of 19-OH-A4.[12]

The Expanding Spectrum of Biological Functions

Beyond its role as an estrogen precursor, research has unveiled several direct biological activities of 19-OH-A4, particularly in the regulation of blood pressure and electrolyte balance.

Hypertensinogenic and Sodium-Retaining Effects

A compelling body of evidence points to 19-OH-A4 as a potent hypertensinogenic steroid.[5][6] Administration of 19-OH-A4 to rats has been shown to induce sodium retention and high blood pressure, accompanied by suppressed plasma renin activity and aldosterone levels.[5][6] These effects are more potent than those of deoxycorticosterone acetate (DOCA), a known mineralocorticoid.[5]

Interestingly, 19-OH-A4 itself appears to be devoid of direct mineralocorticoid activity but acts as a powerful amplifier of the effects of aldosterone.[5][13][14] This synergistic action suggests a novel mechanism for blood pressure regulation. The sodium-retaining effects of 19-OH-A4 can be inhibited by spironolactone, indicating an interaction with the mineralocorticoid receptor signaling pathway.[5]

Elevated plasma levels of 19-OH-A4 have been observed in patients with both normal and low-renin essential hypertension, suggesting its potential contribution to the pathogenesis of this common cardiovascular disorder.[6][15]

Figure 2: Proposed mechanism of this compound's hypertensinogenic action, amplifying the effect of aldosterone on the mineralocorticoid receptor, leading to sodium retention and hypertension.

Clinical Relevance and Pathophysiological Implications

The involvement of 19-OH-A4 extends to several pathological conditions, highlighting its potential as a diagnostic or prognostic biomarker.

-

Cushing's Disease: Patients with Cushing's disease, characterized by excessive ACTH secretion, exhibit high levels of 19-OH-A4.[1] This suggests that 19-OH-A4 could serve as a useful biomarker in the differential diagnosis of Cushing's syndrome.[1]

-

Prostate Cancer: Aromatase is overexpressed in prostate cancer tissue, and there is evidence to suggest that 19-hydroxy steroids, including 19-OH-A4, may be involved in prostate carcinogenesis.[1][15] The interplay between aromatase and other steroidogenic enzymes in the tumor microenvironment could influence the production and local effects of 19-OH-A4.[1]

Metabolism and Excretion

Following its production, 19-OH-A4 undergoes metabolic conversion and excretion. In humans, it is primarily conjugated with glucuronic acid and sulfuric acid, likely at the C-19 position, to facilitate its elimination.[16] The major urinary metabolite is the sulfate-like conjugate.[16] Compared to other steroids, reduction of the A-ring is a less significant metabolic pathway for 19-OH-A4.[16]

Methodologies for Measurement and Analysis

Accurate quantification of 19-OH-A4 in biological samples is crucial for both research and clinical applications. Several analytical techniques have been employed for this purpose.

Immunoassays

Historically, radioimmunoassays (RIAs) have been used to measure 19-OH-A4 levels.[1] While sensitive, these methods can be limited by cross-reactivity with other structurally similar steroids.

Chromatographic Methods

Modern analytical approaches offer superior specificity and accuracy.

-

High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate 19-OH-A4 from other steroids prior to quantification.[11][17]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides high sensitivity and structural confirmation, making it a robust method for the definitive identification and quantification of 19-OH-A4.[11] The use of deuterated internal standards can further enhance the accuracy of GC-MS analysis.[18]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS has emerged as the gold standard for steroid analysis, offering high throughput, sensitivity, and specificity for measuring a panel of steroids, including 19-OH-A4, in a single run.[1][19]

Experimental Protocol: Quantification of this compound in Plasma by LC-MS/MS

This protocol provides a generalized workflow for the extraction and analysis of 19-OH-A4 from plasma samples.

1. Sample Preparation and Extraction: a. To 500 µL of plasma, add an internal standard (e.g., deuterated 19-OH-A4). b. Perform liquid-liquid extraction with 3 mL of a mixture of hexane and ethyl acetate (3:2, v/v). c. Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes. d. Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C. e. Reconstitute the dried extract in 100 µL of the mobile phase.

2. LC-MS/MS Analysis: a. Liquid Chromatography: i. Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm). ii. Mobile Phase A: Water with 0.1% formic acid. iii. Mobile Phase B: Acetonitrile with 0.1% formic acid. iv. Gradient: A suitable gradient to separate 19-OH-A4 from other steroids. v. Flow Rate: 0.3 mL/min. vi. Injection Volume: 10 µL. b. Tandem Mass Spectrometry: i. Ionization Mode: Electrospray Ionization (ESI) in positive mode. ii. Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for 19-OH-A4 and its internal standard.

3. Data Analysis: a. Construct a calibration curve using standards of known concentrations. b. Quantify the concentration of 19-OH-A4 in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Figure 3: A generalized workflow for the quantification of this compound in plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Future Directions and Conclusion

The biological significance of this compound is proving to be far more complex than initially understood. While its role as an intermediate in estrogen biosynthesis is well-established, its independent actions, particularly in the regulation of blood pressure, open new avenues for research and therapeutic development.

Future investigations should focus on elucidating the precise molecular mechanisms underlying the hypertensinogenic effects of 19-OH-A4 and its interaction with the mineralocorticoid receptor pathway. Further exploration of its role in the pathophysiology of hypertension, Cushing's disease, and prostate cancer is warranted. The development of highly specific and sensitive analytical methods will be crucial for advancing our understanding of this multifaceted steroid and for its potential clinical application as a biomarker.

References

-

Kelly, W. G., De Leon, O., & Rizkallah, T. H. (1978). Metabolism of this compound in human subjects. Urinary excretion of conjugates. The Journal of Clinical Endocrinology and Metabolism, 46(3), 445–451. [Link]

-

Marko, D., & Knez, D. (2021). 19-hydroxy Steroids in the Aromatase Reaction: Review on Expression and Potential Functions. Journal of the Endocrine Society, 5(7), bvab050. [Link]

-

Marko, D., & Knez, D. (2021). 19-hydroxy Steroids in the Aromatase Reaction: Review on Expression and Potential Functions. Journal of the Endocrine Society, 5(7), bvab050. [Link]

-

Numazawa, M., & Nagaoka, M. (1990). Synthesis of 19-hydroxy-[7-2H2]androstenedione for human metabolism studies. Steroids, 55(1), 5–9. [Link]

-

Marko, D., & Knez, D. (2021). 19-hydroxy Steroids in the Aromatase Reaction: Review on Expression and Potential Functions. Sensus Impact. [Link]

-

Sekihara, H. (1983). This compound: evidence for a new class of sodium-retaining and hypertensinogenic steroids. Endocrinology, 113(3), 1141–1148. [Link]

-

Marko, D., & Knez, D. (2021). 19-hydroxy Steroids in the Aromatase Reaction: Review on Expression and Potential Functions. ResearchGate. [Link]

-

Sekihara, H., Torii, R., Osada, H., & Kato, T. (1985). This compound: a potent hypertensinogenic steroid in man. Journal of Hypertension. Supplement, 3(3), S349–S351. [Link]

-

Yamaji, T., Ishibashi, M., Takaku, F., Itoh, K., & Ohsawa, N. (1989). [Studies on the pressor mechanism of this compound]. Nihon Naibunpi Gakkai Zasshi, 65(1), 18–31. [Link]

-

Marko, D., & Knez, D. (2021). 19-hydroxy Steroids in the Aromatase Reaction: Review on Expression and Potential Functions. Semantic Scholar. [Link]

-

Wilcox, R. B., & Engel, L. L. (1965). KINETIC STUDIES ON THE ROLE OF 19-HYDROXYANDROST-4-ENE-3,17-DIONE IN ESTROGEN BIOSYNTHESIS. Steroids, 5(Suppl 1), 49–57. [Link]

-

Bio-Rad. Estrogen biosynthesis Pathway Map. PrimePCR | Life Science. [Link]

-

Sekihara, H. (1985). This compound amplifies the hypertensive action of mineralocorticoids in rats. Journal of Steroid Biochemistry, 23(5A), 777–780. [Link]

-

Takeda, Y., Miyamori, I., Iki, K., Koshida, H., Yasuhara, S., & Takeda, R. (1990). Secretory regulation of this compound in normal man. Journal of Steroid Biochemistry, 36(6), 593–597. [Link]

-

LONGCHAMPT, J. E., GUAL, C., EHRENSTEIN, M., & DORFMAN, R. I. (1960). 19-Hydroxy-delta 4-androstene-3,17-dione, an intermediate in estrogen biosynthesis. Endocrinology, 66, 416–419. [Link]

-

Sekihara, H. (1983). This compound: evidence for a new class of sodium-retaining and hypertensinogenic steroids. Semantic Scholar. [Link]

-

Marko, D., & Knez, D. (2021). 19-hydroxy Steroids in the Aromatase Reaction: Review on Expression and Potential Functions. Journal of the Endocrine Society, 5(7), bvab050. [Link]

-

Raeside, J. I., Renaud, R. L., & Friendship, R. M. (1989). Secretion of this compound and 19-hydroxytestosterone by porcine Leydig cells in vitro and in vivo. The Journal of Steroid Biochemistry, 32(5), 729–735. [Link]

-

Shrivastava, A. (2022). Estimation of Steroid Hormones in Biological Samples Using Micro Extraction and Advanced Chromatography Techniques. ResearchGate. [Link]

-

Raeside, J. I., Renaud, R. L., & Friendship, R. M. (1989). Secretion of this compound and 19-hydroxytestosterone by porcine Leydig cells. Journal of Endocrinology, 121(2), 329–335. [Link]

Sources

- 1. 19-hydroxy Steroids in the Aromatase Reaction: Review on Expression and Potential Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 19-hydroxy Steroids in the Aromatase Reaction: Review on Expression and Potential Functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. KINETIC STUDIES ON THE ROLE OF 19-HYDROXYANDROST-4-ENE-3,17-DIONE IN ESTROGEN BIOSYNTHESIS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 19-Hydroxy-delta 4-androstene-3,17-dione, an intermediate in estrogen biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound: evidence for a new class of sodium-retaining and hypertensinogenic steroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound: a potent hypertensinogenic steroid in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. commerce.bio-rad.com [commerce.bio-rad.com]

- 8. sensusimpact.com [sensusimpact.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Secretory regulation of this compound in normal man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Secretion of this compound and 19-hydroxytestosterone by porcine Leydig cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. This compound amplifies the hypertensive action of mineralocorticoids in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound: evidence for a new class of sodium-retaining and hypertensinogenic steroids. | Semantic Scholar [semanticscholar.org]

- 15. academic.oup.com [academic.oup.com]

- 16. Metabolism of this compound in human subjects. Urinary excretion of conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. joe.bioscientifica.com [joe.bioscientifica.com]

- 18. Synthesis of 19-hydroxy-[7-2H2]androstenedione for human metabolism studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

The Pivotal Role of 19-Hydroxyandrostenedione as a Branch-Point Intermediate in Estrogen Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 19-hydroxyandrostenedione (19-OH-A) as a critical, yet often overlooked, precursor in the biosynthesis of estrogens. Moving beyond the classical, linear depiction of steroidogenesis, we will dissect the intricate kinetics and regulatory nuances of the aromatase-catalyzed conversion of androgens. This document will elucidate the "distributive" nature of the aromatase enzyme complex, a characteristic that allows for the release of 19-hydroxylated intermediates, thereby positioning 19-OH-A as a potential signaling molecule in its own right. We will provide detailed experimental protocols for the in vitro characterization of this pathway and present key kinetic data to offer a comprehensive resource for researchers in endocrinology, oncology, and drug development.

Introduction: Beyond a Transient Intermediate

The conversion of androgens to estrogens, a process known as aromatization, is a cornerstone of endocrine physiology and a key therapeutic target in hormone-dependent cancers. This transformation is catalyzed by the enzyme aromatase, a member of the cytochrome P450 superfamily (CYP19A1).[1][2] While the overall reaction from androstenedione to estrone is well-established, the multi-step nature of this conversion harbors complexities that are crucial for a complete understanding of estrogen homeostasis.

Traditionally viewed as a fleeting intermediate, this compound is the first product of the three-step aromatization of androstenedione.[1][2][3] However, compelling evidence demonstrates that aromatase is a "distributive" rather than a "processive" enzyme.[2][4][5] This means that the 19-hydroxylated and subsequent 19-oxo intermediates can dissociate from the enzyme's active site before the final aromatization step is completed.[2][3] This distributive character has profound implications, suggesting that 19-OH-A can accumulate in tissues and enter circulation, where it may exert unique biological effects or serve as a substrate for aromatization in other tissues.[2][3]

This guide will delve into the biochemical intricacies of 19-OH-A's formation and subsequent conversion, its physiological relevance, and the methodologies to study these processes.

The Aromatase Reaction: A Three-Step Enzymatic Cascade

The aromatization of androstenedione to estrone is a complex process involving three successive oxidative steps, each requiring a molecule of NADPH and molecular oxygen.[4] The enzyme responsible, aromatase (CYP19A1), is part of a complex with NADPH-cytochrome P450 reductase, which provides the necessary electrons for the reactions.[2][6]

The three key steps are:

-

Hydroxylation at C19: Androstenedione is first hydroxylated at the C19 methyl group to form this compound (19-OH-A).[1][2]

-

Oxidation of the 19-hydroxyl group: 19-OH-A is further oxidized to form 19-oxoandrostenedione.[1][2]

-

Aromatization of the A-ring: The final step involves the cleavage of the C10-C19 bond, leading to the formation of estrone and formic acid, and the characteristic aromatization of the A-ring.[2]

The Distributive Nature of Aromatase and its Implications

Pulse-chase experiments have revealed that both 19-OH-A and 19-oxoandrostenedione can be released from the aromatase enzyme complex.[4][5] This finding challenges the simplistic view of a linear, uninterrupted conversion. The release of these intermediates suggests that the local concentration of estrogens is not solely dependent on the initial androgen substrate but can also be influenced by the availability of these partially processed precursors.

The physiological significance of circulating 19-OH-A is an active area of research. Studies have detected 19-hydroxy steroids in various tissues, including the brain, ovaries, testes, and adrenal glands, suggesting they are not merely short-lived intermediates.[2][3][7] Furthermore, 19-OH-A has been shown to possess biological activities, including potential roles in hypertension.[8][9][10]

Biochemical Pathway of Estrogen Synthesis via this compound

The conversion of androstenedione to estrone is a critical pathway in steroidogenesis. The following diagram illustrates the sequential steps catalyzed by the aromatase enzyme complex.

Caption: The multi-step conversion of androstenedione to estrone by aromatase, highlighting the potential for release of the this compound intermediate.

Kinetic Parameters of the Aromatase Reaction

The efficiency of each step in the aromatase reaction can be described by its kinetic parameters. Understanding these values is crucial for modeling estrogen synthesis and for the development of targeted inhibitors. The following table summarizes key kinetic data for human cytochrome P450 19A1.

| Substrate/Intermediate | Parameter | Value | Reference |

| Androstenedione | Kd | 0.13 µM | [4] |

| kcat (to estrone) | 0.06 s-1 | [4][5] | |

| This compound | Kd | 1.5 µM | [4] |

| 19-Oxoandrostenedione | Kd | 3.6 µM | [4] |

| Estrone (Product) | Kd | 4.0 µM | [4] |

Kd: Dissociation constant; kcat: Catalytic constant or turnover number.

These data indicate that androstenedione has the highest affinity for the aromatase enzyme (lowest Kd).[4] The dissociation constants for the intermediates and the final product are in the low micromolar range, supporting the potential for their release from the enzyme.[4]

Experimental Protocol: In Vitro Aromatase Activity Assay Using Radiolabeled Substrate

This protocol describes a well-established method for quantifying aromatase activity in vitro by measuring the release of tritiated water (³H₂O) from [1β-³H]-androstenedione.[11] This assay is highly sensitive and reproducible.

Principle

The aromatization reaction involves the stereospecific removal of the 1β-hydrogen atom from the androgen substrate. By using [1β-³H]-androstenedione, the released tritium is incorporated into water, which can then be separated from the labeled steroid substrate and quantified by liquid scintillation counting.

Materials

-

[1β-³H]-Androstenedione

-

NADPH regenerating system (e.g., Glucose-6-phosphate, NADP+, Glucose-6-phosphate dehydrogenase)

-

Enzyme source (e.g., human placental microsomes, recombinant human aromatase)

-

Phosphate buffer (pH 7.4)

-

Chloroform

-

Dextran-coated charcoal suspension

-

Liquid scintillation cocktail

-

Scintillation vials

-

Microcentrifuge tubes

-

Incubator/water bath (37°C)

-

Liquid scintillation counter

Step-by-Step Methodology

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing the phosphate buffer, NADPH regenerating system, and the enzyme source.

-

Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes to allow for temperature equilibration.

-

Initiation of Reaction: Start the reaction by adding [1β-³H]-androstenedione to the reaction mixture. The final concentration of the substrate should be optimized based on the enzyme source and experimental goals.

-

Incubation: Incubate the reaction at 37°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.

-

Termination of Reaction: Stop the reaction by adding an excess of chloroform to denature the enzyme and extract the unreacted steroid substrate.

-

Phase Separation: Vortex the tubes vigorously and centrifuge to separate the aqueous and organic phases. The aqueous phase contains the ³H₂O, while the organic phase contains the labeled steroid.

-

Separation of Residual Steroids: Transfer the aqueous phase to a new tube containing a dextran-coated charcoal suspension. This step removes any remaining traces of the labeled steroid from the aqueous phase.

-

Centrifugation: Vortex and centrifuge the tubes.

-

Scintillation Counting: Transfer an aliquot of the supernatant (containing the ³H₂O) to a scintillation vial, add the scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the amount of ³H₂O formed based on the specific activity of the [1β-³H]-androstenedione and the counting efficiency. Express aromatase activity as pmol/min/mg protein or other appropriate units.

Self-Validating System and Controls

-

Blank: A reaction mixture without the enzyme source to determine background radioactivity.

-

Positive Control: A known aromatase inhibitor (e.g., letrozole or 4-hydroxyandrostenedione) should be included to confirm the specificity of the assay.[12][13]

-

Linearity: The assay should be validated for linearity with respect to time and enzyme concentration.

Experimental Workflow Diagram

The following diagram outlines the key steps in the in vitro aromatase activity assay.

Caption: A step-by-step workflow for the in vitro determination of aromatase activity using a radiolabeled substrate.

Conclusion and Future Directions

The recognition of this compound not just as an intermediate but as a potential branch-point in estrogen synthesis opens new avenues for research. Its "distributive" release from aromatase suggests a more complex regulatory network for estrogen production than previously appreciated. Future research should focus on:

-

Quantifying 19-OH-A levels in various tissues and disease states: The development of sensitive and specific analytical methods, such as UPLC-MS/MS, is crucial for accurately measuring endogenous levels of 19-hydroxy steroids.[7]

-

Elucidating the biological activity of 19-OH-A: Investigating the potential receptor-mediated or non-genomic effects of 19-OH-A will clarify its physiological and pathophysiological roles.

-

Developing selective modulators of the aromatase reaction steps: The possibility of selectively inhibiting the final aromatization step while preserving the production of 19-hydroxylated intermediates could offer novel therapeutic strategies.

By understanding the intricate details of the aromatase reaction and the role of this compound, researchers and drug development professionals can gain a more nuanced perspective on estrogen biology and develop more effective interventions for a range of hormonal disorders.

References

- 1. commerce.bio-rad.com [commerce.bio-rad.com]

- 2. 19-hydroxy Steroids in the Aromatase Reaction: Review on Expression and Potential Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 19-hydroxy Steroids in the Aromatase Reaction: Review on Expression and Potential Functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Kinetic Analysis of the Three-step Steroid Aromatase Reaction of Human Cytochrome P450 19A1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. This compound: a potent hypertensinogenic steroid in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In vitro assays of aromatase and their role in studies of estrogen formation in target tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. academic.oup.com [academic.oup.com]

The Physiological Relevance of 19-Hydroxyandrostenedione in Adrenal Glands: An In-Depth Technical Guide

Intended Audience: Researchers, scientists, and drug development professionals.

Abstract

19-Hydroxyandrostenedione (19-OH-A4) has long been recognized as a key intermediate in the aromatase-catalyzed biosynthesis of estrogens from androgens. However, its physiological significance extends beyond that of a mere metabolic stepping stone, particularly within the adrenal glands. This technical guide provides a comprehensive exploration of the synthesis, regulation, and multifaceted physiological and pathophysiological roles of 19-OH-A4 in the adrenal cortex. Emerging evidence points to its direct biological activities, including potent sodium-retaining and hypertensinogenic effects, and its potential as a biomarker in adrenal disorders such as congenital adrenal hyperplasia and adrenal tumors. This document will delve into the intricate enzymatic pathways governing its formation, its complex regulatory network, and its clinical implications, offering a valuable resource for researchers and drug development professionals in endocrinology and steroid biochemistry.

Introduction: Beyond an Intermediate

The adrenal cortex is a dynamic steroidogenic organ responsible for the synthesis of glucocorticoids, mineralocorticoids, and androgens.[1][2] Within the complex web of steroidogenesis, this compound (19-OH-A4) emerges as a molecule of growing interest. Traditionally viewed as a transient intermediate in the conversion of androstenedione to estrone by the enzyme aromatase (cytochrome P450 family 19 subfamily A member 1, or CYP19A1), recent research has unveiled a more nuanced and physiologically relevant role for this C19 steroid.[3][4] This guide will illuminate the pivotal position of 19-OH-A4 in adrenal physiology, moving beyond its classical depiction to explore its intrinsic biological activities and its utility as a diagnostic and prognostic biomarker.

Biosynthesis and Metabolism of this compound in the Adrenal Gland

The primary pathway for 19-OH-A4 synthesis in the adrenal glands is the hydroxylation of androstenedione at the C19 position. This reaction is the initial and rate-limiting step in the aromatization process leading to estrogen formation.[3]

Key Enzyme:

-

Aromatase (CYP19A1): This enzyme, found in the endoplasmic reticulum of steroidogenic cells, is responsible for the three-step conversion of androstenedione to estrone. The first of these steps is the formation of 19-OH-A4.[3]

The metabolic fate of 19-OH-A4 is diverse. It can either proceed through the subsequent steps of aromatization to yield 19-oxo-androstenedione and ultimately estrone, or it can be released from the adrenal gland into circulation.[3] The major urinary metabolite of 19-OH-A4 is a sulfate-like conjugate, and it also undergoes conjugation with glucuronic acid, primarily at the C-19 position.[5][6]

Figure 1: Simplified adrenal steroidogenic pathway highlighting the formation of this compound.

Regulation of this compound Production

The synthesis of 19-OH-A4 in the adrenal cortex is under the control of the same primary regulators of adrenal androgen production:

-

Adrenocorticotropic Hormone (ACTH): As the principal regulator of the zona fasciculata and reticularis, ACTH stimulates the entire cascade of adrenal steroidogenesis, including the production of androstenedione, the substrate for 19-OH-A4 synthesis.[7]

-

Renin-Angiotensin System: Evidence suggests that the renin-angiotensin system also plays a role in regulating 19-OH-A4 secretion.[7]

Direct Biological Activities of this compound

Contrary to its historical perception as an inactive intermediate, compelling evidence from preclinical studies demonstrates that 19-OH-A4 possesses potent biological activity, particularly in regulating electrolyte balance and blood pressure.

Sodium-Retaining and Hypertensinogenic Effects

Studies in rat models have shown that the administration of 19-OH-A4 leads to significant sodium retention and an increase in blood pressure.[8][9] These effects are accompanied by a suppression of plasma renin activity and aldosterone levels, a physiological response to sodium retention and volume expansion.[8] Notably, the sodium-retaining and hypertensive effects of 19-OH-A4 were found to be more potent than those of deoxycorticosterone acetate (DOCA), a known mineralocorticoid.[8]

Mechanism of Action: An Amplifier of Mineralocorticoid Action

The precise mechanism underlying the sodium-retaining effects of 19-OH-A4 is an area of active investigation. While it is devoid of intrinsic mineralocorticoid activity on its own, it appears to act as a powerful amplifier of aldosterone's action.[8] The inhibitory effect of the mineralocorticoid receptor antagonist spironolactone on 19-OH-A4's actions suggests an interaction with the mineralocorticoid receptor signaling pathway.[8] However, direct high-affinity binding to the mineralocorticoid receptor has not been conclusively demonstrated, suggesting a more complex, potentially allosteric or downstream, mechanism of action.[10]

Clinical Relevance and Pathophysiological Implications

The emerging understanding of 19-OH-A4's biological activities and its position in adrenal steroidogenesis has significant implications for several clinical conditions.

Congenital Adrenal Hyperplasia (CAH)

CAH is a group of autosomal recessive disorders characterized by defects in cortisol biosynthesis.[11][12] The most common form, 21-hydroxylase deficiency, leads to the shunting of steroid precursors towards the androgen synthesis pathway.[12] This results in elevated levels of androstenedione, the direct precursor of 19-OH-A4. Consequently, the production and circulating levels of 19-OH-A4 and its downstream metabolites, including 11-oxygenated androgens, are often elevated in patients with poorly controlled CAH.[11] This makes 19-OH-A4 and related steroids promising biomarkers for monitoring disease control and treatment efficacy in CAH.

Adrenal Tumors

Androgen-secreting adrenal tumors, both benign adenomas and malignant carcinomas, can lead to significant overproduction of adrenal androgens, including androstenedione.[13][14] In such cases, elevated levels of 19-OH-A4 may be observed. Interestingly, in patients with aldosterone-producing adenomas, plasma levels of 19-OH-A4 have been found to be significantly lower than in healthy individuals.[15] This suggests that the profiling of 19-OH-A4, in conjunction with other adrenal steroids, could aid in the differential diagnosis of adrenal tumors.

Analytical Methodologies for Quantification

Accurate measurement of 19-OH-A4 is crucial for both research and potential clinical applications. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for steroid hormone analysis due to its high specificity and sensitivity.[16][17]

Step-by-Step Experimental Protocol for LC-MS/MS Quantification of this compound in Human Serum

The following protocol provides a general framework for the quantification of 19-OH-A4. Specific parameters should be optimized and validated in the user's laboratory.

-

Sample Preparation (Liquid-Liquid Extraction):

-

To 200 µL of serum, add an internal standard (e.g., a stable isotope-labeled 19-OH-A4).

-

Add 1 mL of methyl tert-butyl ether (MTBE) and vortex vigorously for 10 minutes.

-

Centrifuge at 10,000 x g for 5 minutes to separate the phases.

-

Transfer the upper organic layer to a new tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of 50% methanol.

-

-

Chromatographic Separation (LC):

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in methanol.

-

Gradient: A linear gradient from 40% to 95% mobile phase B over 10 minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

-

Mass Spectrometric Detection (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for 19-OH-A4 and its internal standard.

-

Example Transition for 19-OH-A4:m/z 303.2 → 267.2 (This is a hypothetical transition and must be empirically determined).

-

-

Data Analysis: Quantify 19-OH-A4 concentrations by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a steroid-free matrix.

-

Quantitative Data Summary

| Analyte | Healthy Adult Serum Levels (ng/dL) | CAH Patient Serum Levels (ng/dL) | Reference |

| Androstenedione | 50 - 250 | Often >500 (highly variable) | [14] |

| This compound | Data not widely established | Expected to be elevated in poorly controlled CAH | Inferred from precursor levels |

Note: Reference ranges for 19-OH-A4 are not yet well-established in routine clinical practice and can vary between laboratories. The values for CAH patients are highly dependent on the degree of disease control.

Signaling Pathways and Logical Relationships

The physiological effects of 19-OH-A4 are integrated into the broader endocrine signaling network. Its production is stimulated by ACTH, and it exerts its effects, at least in part, through the mineralocorticoid receptor signaling pathway, leading to sodium and water retention.

Figure 2: Signaling pathway illustrating the regulation and effects of this compound.

Future Directions and Conclusion

The study of this compound is a rapidly evolving field. While its role as an estrogen precursor is well-defined, its direct biological activities and clinical relevance are just beginning to be fully appreciated. Future research should focus on:

-

Elucidating the precise molecular mechanism of its sodium-retaining and hypertensinogenic effects.

-

Establishing robust, validated reference intervals for 19-OH-A4 in healthy and diseased populations.

-

Evaluating its diagnostic and prognostic utility as a biomarker in a range of adrenal disorders through large-scale clinical studies.

-

Investigating its potential interactions with other steroid hormone receptors and signaling pathways.

References

-

Kelly, W. G., de Leon, O., & Rizkallah, T. H. (1978). Metabolism of this compound in human subjects. Urinary excretion of conjugates. The Journal of Clinical Endocrinology and Metabolism, 46(3), 445–451. [Link]

-

Kelly, W. G., de Leon, O., & Rizkallah, T. H. (1978). Metabolism of this compound in Human Subjects Urinary Excretion of Conjugates. The Journal of Clinical Endocrinology & Metabolism, 46(3), 445-451. [Link]

-

Bloem, L. M., Storbeck, K. H., Schloms, L., & Swart, A. C. (2013). 11β-hydroxyandrostenedione returns to the steroid arena: biosynthesis, metabolism and function. Molecules (Basel, Switzerland), 18(11), 13228–13244. [Link]

-

Sekihara, H. (1983). This compound: Evidence for a New Class of Sodium-Retaining and Hypertensinogenic Steroids*. Endocrinology, 113(3), 1141–1148. [Link]

-

Sekihara, H. (1983). This compound: evidence for a new class of sodium-retaining and hypertensinogenic steroids. Endocrinology, 113(3), 1141–1148. [Link]

-

Šimková, M., et al. (2022). An LC-MS/MS method for the simultaneous quantification of 32 steroids in human plasma. Journal of Chromatography B, 1201-1202, 123294. [Link]

-

Brown, G. A., et al. (2000). Urinary Excretion of Steroid Metabolites after Chronic Androstenedione Ingestion. The Journal of Clinical Endocrinology & Metabolism, 85(10), 3664–3669. [Link]

-

Sekihara, H. (1982). Evidence that this compound is secreted by the adrenal cortex and is under the control of ACTH and the renin-angiotensin system in man. Biochemical and Biophysical Research Communications, 105(2), 610–614. [Link]

-

Sekihara, H. (1983). This compound: Evidence for a New Class of Sodium-Retaining and Hypertensinogenic Steroids*. Endocrinology, 113(3), 1141–1148. [Link]

-

Brown, G. A., et al. (2000). Urinary excretion of steroid metabolites after chronic androstenedione ingestion. The Journal of Clinical Endocrinology and Metabolism, 85(10), 3664–3669. [Link]

-

Sekihara, H. (1983). This compound: evidence for a new class of sodium-retaining and hypertensinogenic steroids. Endocrinology, 113(3), 1141-8. [Link]

-

Arlt, W., et al. (2010). Health Status of Adults with Congenital Adrenal Hyperplasia: A Cohort Study of 203 Patients. The Journal of Clinical Endocrinology & Metabolism, 95(11), 5110–5121. [Link]

-

van der Veen, A., et al. (2019). Development and validation of a LC-MS/MS method for the establishment of reference intervals and biological variation for five plasma steroid hormones. Clinical Biochemistry, 68, 15–23. [Link]

-

Auchus, R. J., & Rainey, W. E. (2014). Adrenal androgens and androgen precursors: definition, synthesis, regulation and physiologic actions. The Journal of steroid biochemistry and molecular biology, 145, 131–141. [Link]

-

Morita, H., et al. (1993). Low plasma this compound levels in patients with aldosterone-producing adenoma. Endocrine journal, 40(1), 89–97. [Link]

-

Mantero, F., & Arnaldi, G. (2000). Androgen-secreting adrenal tumors. The Journal of steroid biochemistry and molecular biology, 75(2-3), 81–90. [Link]

-

Ghayee, H. K., & Auchus, R. J. (2007). Adrenal Androgens. Endotext. [Link]

-

Mayo Clinic Laboratories. (n.d.). ANST Androstenedione, Serum. [Link]

-

Mesiano, S., & Jaffe, R. B. (1997). Expression of 11 beta-hydroxylase (CYP11B1) and aldosterone synthase (CYP11B2) in the human fetal adrenal. The Journal of Clinical Endocrinology and Metabolism, 82(4), 1062–1070. [Link]

-

El-Maouche, D., Arlt, W., & Merke, D. P. (2017). Congenital adrenal hyperplasia. The Lancet, 390(10108), 2194–2210. [Link]

-

Pang, S., et al. (1992). Plasma levels of C19 steroid glucuronides in pre-menopausal women with non-classical congenital adrenal hyperplasia. The Journal of steroid biochemistry and molecular biology, 42(2), 211–221. [Link]

-

Claire, M., et al. (1985). Affinity of corticosteroids for mineralocorticoid and glucocorticoid receptors of the rabbit kidney: effect of steroid substitution. Journal of steroid biochemistry, 23(4), 433–438. [Link]

-

Lu, C. C., & Lee, Y. C. (2011). Regulation of human CYP11B1 and CYP11B2 promoters by transposable elements and conserved cis elements. Journal of steroid biochemistry and molecular biology, 127(1-2), 109–117. [Link]

-

Wikipedia. (2023, December 26). Steroid 11β-hydroxylase. [Link]

-

Speiser, P. W., & White, P. C. (2003). Congenital Adrenal Hyperplasia. The New England journal of medicine, 349(8), 776–788. [Link]

-

Cerny, M. A., et al. (2015). Development of CYP11B1 and CYP11B2 Assays Utilizing Homogenates of Adrenal Glands: Utility of Monkey as a Surrogate for Human. The Journal of steroid biochemistry and molecular biology, 154, 1–9. [Link]

-

Galigniana, M. D., et al. (2000). Mechanism of action of the potent sodium-retaining steroid 11, 19-oxidoprogesterone. Molecular pharmacology, 58(1), 58–67. [Link]

-

Waters Corporation. (2024, March 1). Enabling harmonization of steroid hormone LC-MS/MS methods using of MassTrak Steroid Serum Sets. [Link]

-

Johns Hopkins Medicine. (n.d.). Congenital Adrenal Hyperplasia. [Link]

-

Funder, J. W., et al. (1986). 19-Nor deoxycorticosterone (19-nor DOC): mineralocorticoid receptor affinity higher than aldosterone, electrolyte activity lower. Endocrinology, 119(3), 1117–1121. [Link]

-

Askitis, D., et al. (2003). Adrenal C19 steroids and serum lipoprotein levels in healthy men. Hormones (Athens, Greece), 2(3), 177–184. [Link]

-

McEwen, B. S. (1996). Glucocorticoid and Mineralocorticoid Receptors as Transcription Factors. Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. [Link]

-

Crimson Publishers. (2023, September 25). Large Cortisol and Androgen-Secreting Adrenal Adenoma Presenting with Hirsutism: A Case Report. [Link]

-

Masi, A. T., et al. (2002). Lower Serum Androstenedione Levels in Pre-Rheumatoid Arthritis versus Normal Control Women: Correlations with Lower Serum Cortisol Levels. The Journal of rheumatology, 29(1), 45–51. [Link]

-

Krozowski, Z. (2004). Mineralocorticoid receptor binding, structure and function. The Journal of steroid biochemistry and molecular biology, 89-90(1-5), 15–20. [Link]

-

Endocrine Abstracts. (2020). Adrenal adenoma with hyperandrogenism and virilization in a postmenopausal women. [Link]

-

Iwasaki, Y., & Oiso, Y. (2022). Pathophysiology of Drug-Induced Hyponatremia. International journal of molecular sciences, 23(19), 11882. [Link]

-

Ninja Nerd. (2017, May 4). Endocrinology | Adrenal Gland Overview. [Link]

-

Nakamura, Y., et al. (2020). Molecular Mechanisms of Functional Adrenocortical Adenoma and Carcinoma: Genetic Characterization and Intracellular Signaling Pathway. International Journal of Molecular Sciences, 21(21), 8048. [Link]

-

Faresse, N., & Funder, J. W. (2020). The impact of mineralocorticoid and glucocorticoid receptor interaction on corticosteroid transcriptional outcomes. The Journal of steroid biochemistry and molecular biology, 204, 105758. [Link]

-

Yildiz, M., et al. (2022). COVID-19 patients with altered steroid hormone levels are more likely to have higher disease severity. Hormone molecular biology and clinical investigation, 43(3), 395–403. [Link]

Sources

- 1. Adrenal C19 steroids and serum lipoprotein levels in healthy men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. crimsonpublishers.com [crimsonpublishers.com]

- 3. Adrenal androgens and androgen precursors: definition, synthesis, regulation and physiologic actions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Adrenal Androgens - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Metabolism of this compound in human subjects. Urinary excretion of conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Evidence that this compound is secreted by the adrenal cortex and is under the control of ACTH and the renin-angiotensin system in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound: evidence for a new class of sodium-retaining and hypertensinogenic steroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. "Urinary Excretion of Steroid Metabolites after Chronic Androstenedione" by Gregory A. Brown, Matthew D. Vukovich et al. [openprairie.sdstate.edu]

- 10. Mechanism of action of the potent sodium-retaining steroid 11, 19-oxidoprogesterone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. emedicine.medscape.com [emedicine.medscape.com]

- 12. Congenital Adrenal Hyperplasia—Current Insights in Pathophysiology, Diagnostics, and Management - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Androgen-secreting adrenal tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. endocrinology.testcatalog.org [endocrinology.testcatalog.org]

- 15. Low plasma this compound levels in patients with aldosterone-producing adenoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. An LC-MS/MS method for the simultaneous quantification of 32 steroids in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Development and validation of a LC-MS/MS method for the establishment of reference intervals and biological variation for five plasma steroid hormones - PubMed [pubmed.ncbi.nlm.nih.gov]

The Intermediary with Impact: An In-Depth Technical Guide to 19-Hydroxyandrostenedione in Testicular Steroidogenesis

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of 19-hydroxyandrostenedione (19-OH-AD), a pivotal, yet often overlooked, steroid intermediate in testicular androgen and estrogen biosynthesis. Moving beyond a cursory mention as a mere step in aromatization, this document delves into the nuanced biochemistry, physiological relevance, and analytical considerations of 19-OH-AD, offering a critical resource for researchers in reproductive biology and professionals in androgen-related drug development.

Deconstructing the Aromatase Reaction: The Genesis of this compound

Testicular steroidogenesis is a meticulously orchestrated enzymatic cascade, culminating in the production of testosterone, the principal male sex hormone. A crucial juncture in this pathway is the conversion of androgens to estrogens, a reaction catalyzed by the enzyme aromatase (cytochrome P450 19A1). This is not a single-step conversion but a three-step oxidative process. 19-OH-AD emerges as the first and a stable intermediate in the aromatization of androstenedione.[1][2]

The aromatase reaction proceeds as follows:

-

Hydroxylation: Androstenedione is hydroxylated at the C19 methyl group to form this compound (19-OH-AD).

-

Further Oxidation: 19-OH-AD is further oxidized to 19-oxoandrostenedione.

-

Aromatization: The final step involves the aromatization of the A-ring to produce estrone.

A critical and often underappreciated aspect of this process is that 19-OH-AD is not merely a transient intermediate. It can dissociate from the aromatase enzyme complex before the subsequent oxidative steps occur.[1][2] This dissociation allows 19-OH-AD to be released from Leydig cells, the primary site of testicular androgen synthesis, and exert its own biological effects.[3]

The regulation of aromatase expression and activity in Leydig cells is complex, involving gonadotropins (luteinizing hormone - LH), steroids (testosterone), and various local factors.[1][4][5] This intricate regulatory network dictates not only the rate of estrogen synthesis but also the potential for 19-OH-AD to be released as an independent steroid molecule.

The Physiological Significance of this compound in the Testis

While research into the specific roles of 19-OH-AD is ongoing, emerging evidence points towards its involvement in key testicular functions, particularly sperm motility.[2] The presence of 19-OH-AD in testicular venous blood suggests its active secretion and potential for paracrine or endocrine signaling within the male reproductive tract.[6][7]

The proposed mechanism of action for 19-OH-AD in sperm function is an area of active investigation. Steroids can exert rapid, non-genomic effects on spermatozoa, influencing processes like capacitation and the acrosome reaction, which are essential for fertilization.[8][9][10][11] It is plausible that 19-OH-AD interacts with specific receptors or signaling pathways on the sperm membrane to modulate these critical functions.

Testicular Steroidogenesis Pathway: Visualizing the Role of this compound

The classical depiction of testicular steroidogenesis often simplifies the aromatization step. The following diagram, generated using Graphviz, provides a more detailed representation that explicitly includes the formation and potential release of this compound.

Caption: Testicular steroidogenesis pathway highlighting the formation of this compound.

Analytical Methodologies for the Quantification of this compound

Accurate quantification of 19-OH-AD in testicular tissue and biological fluids is paramount for elucidating its physiological roles. Given its structural similarity to other androgens and its relatively low abundance compared to testosterone, highly specific and sensitive analytical methods are required.

Sample Preparation and Extraction

A robust sample preparation protocol is the foundation of reliable quantification. The following procedure is a generalized workflow for the extraction of 19-OH-AD from testicular tissue.

Protocol: Steroid Extraction from Testicular Tissue

-

Tissue Homogenization:

-

Accurately weigh frozen testicular tissue (typically 50-100 mg).

-

Homogenize the tissue in a suitable buffer (e.g., phosphate-buffered saline) on ice using a mechanical homogenizer.

-

-

Internal Standard Spiking:

-

Add a known amount of a stable isotope-labeled internal standard for 19-OH-AD (e.g., d4-19-OH-AD) to the homogenate to correct for extraction losses and matrix effects.

-

-

Liquid-Liquid Extraction (LLE):

-

Extract the steroids from the homogenate using an organic solvent such as methyl tert-butyl ether (MTBE) or diethyl ether.[12][13]

-

Vortex vigorously and centrifuge to separate the organic and aqueous phases.

-

Carefully collect the organic layer containing the steroids.

-

Repeat the extraction process to ensure complete recovery.

-

-

Evaporation and Reconstitution:

-

Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in a small volume of a solvent compatible with the analytical instrument (e.g., 50% methanol).

-

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for steroid analysis due to its high sensitivity and specificity.[12][13][14][15][16][17][18][19]

Experimental Workflow: LC-MS/MS Analysis of this compound

-

Chromatographic Separation:

-

Inject the reconstituted sample extract onto a reverse-phase liquid chromatography column (e.g., C18).

-

Employ a gradient elution program with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile) with a modifier (e.g., formic acid or ammonium fluoride) to achieve optimal separation of 19-OH-AD from other isobaric steroids.[14][19]

-

-

Mass Spectrometric Detection:

-

Utilize a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

Select specific precursor-to-product ion transitions for both the native 19-OH-AD and its stable isotope-labeled internal standard to ensure highly selective and sensitive detection.

-

-

Quantification:

-

Construct a calibration curve using known concentrations of a certified 19-OH-AD standard.

-

Calculate the concentration of 19-OH-AD in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Sources

- 1. Regulation of cytochrome P450 aromatase gene expression in adult rat Leydig cells: comparison with estradiol production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 19-hydroxy Steroids in the Aromatase Reaction: Review on Expression and Potential Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of Cyclooxygenase-2 Down-regulates Aromatase Activity and Decreases Proliferation of Leydig Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Insulin-like growth factor-I, regulating aromatase expression through steroidogenic factor 1, supports estrogen-dependent tumor Leydig cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Regulation of aromatase gene expression in Leydig cells and germ cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Secretion of testosterone and its delta4 precursor steroids into spermatic vein blood in men with varicocele-associated infertility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Progesterone, 17-OH-progesterone, androstenedione and testosterone plasma levels in spermatic venous blood of normal men and varicocele patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Capacitation and acrosome reaction differences of bovine, mouse and porcine spermatozoa in responsiveness to estrogenic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nongenomic activation of spermatozoa by steroid hormones: facts and fictions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Direct effects of progesterone and antiprogesterone on human sperm hyperactivated motility and acrosome reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Sperm capacitation and the acrosome reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Quantification of Steroids Androstenedione, Dehydroepiandrosterone, 11-Deoxycortisol, 17-Hydroxyprogesterone, and Testosterone | Springer Nature Experiments [experiments.springernature.com]

- 14. High sensitivity LC-MS methods for quantitation of hydroxy- and keto-androgens - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Simultaneous measurement of 18 steroids in human and mouse serum by liquid chromatography–mass spectrometry without derivatization to profile the classical and alternate pathways of androgen synthesis and metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. mdpi.com [mdpi.com]

- 19. Inclusion of 11-Oxygenated Androgens in a Clinical Routine LC-MS/MS Setup for Steroid Hormone Profiling - PMC [pmc.ncbi.nlm.nih.gov]

19-Hydroxyandrostenedione: A Novel Biomarker for the Differential Diagnosis of Cushing's Disease

<

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The diagnosis of Cushing's disease, a debilitating endocrine disorder caused by an ACTH-secreting pituitary adenoma, presents significant clinical challenges. Traditional biomarkers often lack the necessary specificity, leading to diagnostic delays and misclassification. Recent evidence has highlighted 19-hydroxyandrostenedione (19-OH-A4) as a highly promising biomarker. This guide provides a comprehensive technical overview of the biochemistry, analytical methodology, and clinical utility of 19-OH-A4 in the context of Cushing's disease. We delve into the underlying pathophysiology that leads to its specific elevation, provide a detailed, field-proven protocol for its quantification by LC-MS/MS, and present a synthesis of clinical data supporting its superior diagnostic accuracy. This document is intended to serve as a foundational resource for researchers, clinical scientists, and drug development professionals seeking to leverage this novel biomarker for improved diagnostic strategies and therapeutic monitoring in Cushing's disease.

Introduction: The Unmet Need in Cushing's Disease Diagnostics

Cushing's syndrome is a condition resulting from prolonged exposure to excess cortisol.[1] The most common endogenous cause is Cushing's disease (CD), where a pituitary tumor secretes excess adrenocorticotropic hormone (ACTH), leading to bilateral adrenal hyperplasia and hypercortisolemia.[2][3][4] The clinical presentation of CD includes a constellation of nonspecific symptoms like obesity, hypertension, and mood disorders, which are common in the general population, making early and accurate diagnosis exceptionally challenging.[1][5][6]

Current first-line screening tests, including urinary free cortisol (UFC), late-night salivary cortisol (LNSC), and the overnight dexamethasone suppression test (ODST), suffer from limitations.[5][7] UFC has shown limited diagnostic utility, while LNSC and ODST can have suboptimal specificity, leading to false positives, particularly in patients with pseudo-Cushing's states (e.g., depression, obesity, alcoholism).[8][9] This diagnostic ambiguity necessitates multiple, often complex and costly, follow-up tests, delaying definitive diagnosis and treatment. Therefore, a biomarker that is more specific to the underlying pathophysiology of ACTH-dependent hypercortisolemia is urgently needed. This compound (19-OH-A4), a C19 steroid of adrenal origin, has emerged as a powerful candidate to fill this gap.[10][11][12]

Biochemical Rationale: Why this compound is Elevated in Cushing's Disease

To understand the utility of 19-OH-A4, one must first grasp the intricacies of adrenal steroidogenesis. The adrenal cortex synthesizes glucocorticoids (like cortisol), mineralocorticoids, and androgens from a common precursor, cholesterol.[3][13][14] This process involves a series of enzymatic reactions catalyzed by specific cytochrome P450 (CYP) enzymes.[3]

In Cushing's disease, chronic and excessive stimulation of the adrenal cortex by ACTH is the primary driver of pathology.[2][3] ACTH's principal function is to stimulate the steroidogenic pathway, upregulating key enzymes and increasing the production of cortisol.[2][15] However, this intense stimulation has a crucial secondary effect: it promotes the "promiscuous" or alternative activity of steroidogenic enzymes.

The key enzyme implicated in the production of 19-OH-A4 is 11β-hydroxylase (CYP11B1) .[16][17][18] While its primary role is the final step in cortisol synthesis (converting 11-deoxycortisol to cortisol), under conditions of ACTH-driven substrate excess, CYP11B1 exhibits 19-hydroxylase activity on the androgen precursor, androstenedione (A4).[16][19] This leads to the formation of 19-OH-A4.

In a healthy individual, this pathway is minor. However, in Cushing's disease, the ACTH-induced overexpression and high substrate availability within the adrenal glands lead to a significant and disproportionate increase in 19-OH-A4 production.[10][20] This makes its circulating levels a specific indicator of adrenal overstimulation by ACTH. Conversely, in ACTH-independent Cushing's syndrome (e.g., from an adrenal adenoma), where ACTH is suppressed, 19-OH-A4 levels are expectedly low.[10]

Diagram 1: Adrenal Steroidogenesis in Cushing's Disease This diagram illustrates the core adrenal steroid synthesis pathway. In Cushing's disease, excess ACTH not only drives cortisol production but also enhances the alternative activity of CYP11B1, leading to the specific overproduction of this compound (19-OH-A4) from Androstenedione.

Analytical Methodology: The Gold Standard for Quantification

Accurate and reliable measurement is paramount for any biomarker. Due to the structural similarity of steroid hormones, immunoassays are prone to cross-reactivity and lack the required specificity.[21] Therefore, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the undisputed gold standard for steroid analysis, offering high specificity, sensitivity, and the ability to multiplex analytes.[21][22][23][24]

Experimental Protocol: Quantification of 19-OH-A4 in Human Serum

This protocol describes a robust and validated method for the quantification of 19-OH-A4.

3.1.1. Materials and Reagents

-

Analytes: this compound certified reference material.

-

Internal Standard (IS): Deuterium-labeled this compound (e.g., 19-OH-A4-d4). The synthesis of labeled 19-OH-A4 has been described.[25]

-

Solvents: LC-MS grade Methanol, Acetonitrile, Water, Formic Acid.

-

Extraction: Supported Liquid Extraction (SLE) 96-well plates.[21][26]

-

Matrix: Charcoal-stripped human serum for calibrators and quality controls.

3.1.2. Sample Preparation (Supported Liquid Extraction) Causality: SLE is chosen over traditional liquid-liquid extraction (LLE) or protein precipitation (PPT) because it provides cleaner extracts by efficiently removing phospholipids and other matrix components that can cause ion suppression in the MS source, while maintaining high analyte recovery.[26] It is also more amenable to automation.[27]

-

Pre-treatment: To a 200 µL serum sample in a 96-well plate, add 25 µL of the internal standard spiking solution (in 50:50 Methanol:Water).

-

Acidification: Add 200 µL of 1% Formic Acid in water to denature proteins and ensure analytes are in a non-ionized state for efficient extraction.[21] Mix thoroughly.

-

Loading: Load the entire pre-treated sample onto the SLE plate. Allow the sample to absorb into the sorbent for 5 minutes.

-

Elution: Add 900 µL of elution solvent (e.g., Methyl-tert-butyl ether, MTBE). Allow the solvent to flow through via gravity for 5 minutes. Repeat with a second 900 µL aliquot.

-

Evaporation: Dry the collected eluate under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of mobile phase A/B (50:50). This step ensures compatibility with the initial LC conditions and concentrates the sample.

3.1.3. LC-MS/MS Conditions Causality: A C18 reversed-phase column is standard for steroid separation. The gradient elution allows for the separation of structurally similar steroids based on their hydrophobicity. Tandem mass spectrometry (MS/MS) provides specificity by monitoring a specific precursor-to-product ion transition for both the analyte and its stable isotope-labeled internal standard.

| Parameter | Condition |

| LC System | High-performance liquid chromatography (HPLC) or Ultra-high performance (UHPLC) system |

| Column | Reversed-phase C18 column (e.g., 50 x 2.1 mm, 2.6 µm particle size)[21] |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Methanol |

| Gradient | Start at 40% B, ramp to 95% B over 5 minutes, hold for 1 min, return to initial conditions, equilibrate |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| MS System | Triple quadrupole mass spectrometer[28] |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | 19-OH-A4: e.g., m/z 303.2 -> 267.2; IS: e.g., m/z 307.2 -> 271.2 (Transitions must be empirically optimized) |

3.1.4. Method Validation The described protocol must be fully validated according to FDA or CLSI guidelines. This includes assessing linearity, accuracy, precision (intra- and inter-day), selectivity, limit of quantification (LOQ), matrix effects, and analyte stability.[24] A validated assay is a self-validating system, ensuring that results are reproducible and trustworthy.

Diagram 2: Analytical Workflow for 19-OH-A4 Quantification This diagram outlines the sequential steps for the precise measurement of 19-OH-A4 from patient serum samples using the gold-standard LC-MS/MS methodology.

Clinical Utility and Performance Data

The clinical value of a biomarker is determined by its ability to accurately distinguish between diseased and healthy states. Multiple studies have now demonstrated that 19-OH-A4 is significantly elevated in patients with Cushing's disease compared to both healthy controls and patients with ACTH-independent adrenal tumors.